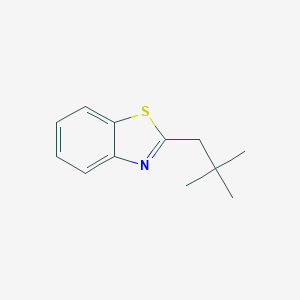

2-(2,2-Dimethylpropyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

17147-82-9 |

|---|---|

Molecular Formula |

C12H15NS |

Molecular Weight |

205.32 g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)-1,3-benzothiazole |

InChI |

InChI=1S/C12H15NS/c1-12(2,3)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3 |

InChI Key |

SSVYWUJFTDTFEW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC1=NC2=CC=CC=C2S1 |

Canonical SMILES |

CC(C)(C)CC1=NC2=CC=CC=C2S1 |

Synonyms |

Benzothiazole, 2-(2,2-dimethylpropyl)- (9CI) |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 2,2 Dimethylpropyl 1,3 Benzothiazole

Established Synthetic Pathways for 2-Substituted Benzothiazoles

The formation of the benzothiazole (B30560) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. ekb.egmdpi.com These strategies can be broadly categorized into cyclocondensation reactions and oxidative cyclization routes, both of which offer versatile approaches to a wide array of 2-substituted benzothiazoles.

The most common and direct route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. This reaction proceeds through the initial formation of a Schiff base (imine) or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring system. ekb.eg

The reaction between 2-aminothiophenol and aldehydes or ketones is a widely used method for the synthesis of 2-substituted benzothiazoles. nih.gov The reaction typically involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon, leading to a hemiaminal intermediate which then dehydrates to form a benzothiazoline (B1199338). Subsequent oxidation of the benzothiazoline intermediate yields the final 2-substituted benzothiazole. ekb.eg For the specific synthesis of 2-(2,2-dimethylpropyl)-1,3-benzothiazole, the corresponding aldehyde, 2,2-dimethylpropanal (pivalaldehyde), would be the required reactant.

A variety of catalysts and reaction conditions have been developed to promote this transformation, ranging from acid catalysts to metal nanoparticles and green, solvent-free approaches. ekb.egmdpi.comresearchgate.net The choice of catalyst and conditions can significantly influence the reaction rate and yield.

Table 1: Examples of Catalysts and Conditions for the Synthesis of 2-Substituted Benzothiazoles from Aldehydes

| Catalyst | Aldehyde Substrate | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂O₂/HCl | Aromatic Aldehydes | Ethanol (B145695) | Room Temperature, 1h | 85-94 | mdpi.com |

| L-proline | Aromatic/Aliphatic Aldehydes | Solvent-free | Microwave Irradiation | Good to Moderate | nih.gov |

| ZnO-beta zeolite | Various Aldehydes | Not specified | Not specified | High | ekb.eg |

This table presents illustrative examples for the synthesis of various 2-substituted benzothiazoles and does not represent specific data for this compound.

Several methodologies have been reported, including the use of polyphosphoric acid (PPA), microwave irradiation, and various catalytic systems to facilitate this reaction. nih.govmdpi.com For instance, microwave-assisted condensation of 2-aminothiophenol with fatty acids in the presence of P₄S₁₀ has been shown to be an efficient, rapid, and solvent-free protocol. mdpi.com Another approach involves the use of a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel, which serves as an effective medium for the condensation with both aliphatic and aromatic carboxylic acids. mdpi.com

Table 2: Examples of Conditions for the Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids

| Reagent | Carboxylic Acid Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Polyphosphoric acid (PPA) | Naphthyridine-3-carboxylic acids | 170–250 °C | 10-60 | nih.gov |

| MeSO₃H/SiO₂ | Chloroacetic acid | 140 °C, 2.5h | 92 | nih.gov |

| P₄S₁₀ | Various fatty acids | Microwave irradiation, 3-4 min | High | mdpi.com |

This table presents illustrative examples for the synthesis of various 2-substituted benzothiazoles and does not represent specific data for this compound.

Oxidative cyclization methods provide an alternative approach to the synthesis of 2-substituted benzothiazoles, often starting from precursors that are already partially assembled. These methods typically involve the formation of a key C-S or C-N bond through an oxidation process.

One important oxidative cyclization route involves the intramolecular cyclization of N-(2-mercaptophenyl) amides or related thioamides. In this approach, the thioamide precursor, which can be prepared from 2-aminothiophenol and a suitable acylating agent, undergoes cyclization upon treatment with an oxidizing agent. This method is advantageous as it avoids the handling of potentially unstable aldehydes. For the synthesis of this compound, the corresponding precursor would be N-(2-mercaptophenyl)-2,2-dimethylpropanamide. The Jacobson's reaction is a classic example of this type of cyclization.

Recent advancements in organic synthesis have led to the development of metal-catalyzed and catalyst-free oxidative methods for the synthesis of 2-substituted benzothiazoles. Metal-catalyzed reactions, often employing palladium or copper catalysts, can facilitate the intramolecular C-H functionalization and C-S bond formation from appropriate thiobenzanilide (B1581041) precursors. semanticscholar.org

Furthermore, catalyst-free methods are gaining attention due to their environmental benefits. For instance, the reaction of 2-aminothiophenol with aldehydes can proceed in a melt reaction in the presence of air as the oxidant, eliminating the need for both a catalyst and a solvent. researchgate.netorgchemres.org Another approach involves the use of molecular iodine in a metal-free process for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas through aerobic oxidative cyclization. These methods offer green and efficient alternatives for the synthesis of the benzothiazole scaffold.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like 2-substituted benzothiazoles in a single synthetic operation. One effective three-component reaction involves the redox cyclization of haloanilines, stable and non-toxic arylacetic acids, and elemental sulfur. nih.gov This approach is catalyzed by inexpensive copper acetate (B1210297) and demonstrates tolerance for a wide range of functional groups, making it a scalable and practical option. nih.gov For the synthesis of this compound, this would involve the reaction of an appropriate o-haloaniline, 3,3-dimethylbutanoic acid, and elemental sulfur. Another versatile MCR strategy for synthesizing 2-substituted benzothiazoles involves the reaction of nitroarenes, alcohols, and sulfur powder, which proceeds through nitro reduction, C-N condensation, and C-S bond formation. organic-chemistry.org

These one-pot syntheses are advantageous as they reduce the need for isolating intermediates, thereby saving time, resources, and minimizing waste. nih.govmdpi.com The direct assembly of the benzothiazole core from simple, readily available starting materials underscores the power of MCRs in heterocyclic chemistry. mdpi.com

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to overcome challenges and improve the efficiency of synthesizing this compound.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.comresearchgate.net The synthesis of 2-substituted benzothiazoles has been successfully achieved through the microwave-assisted condensation of 2-aminothiophenol with various carboxylic acids or aldehydes. mdpi.commdpi.com For instance, the reaction of 2-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation completes within 3-4 minutes, offering a rapid and solvent-free protocol. mdpi.com

Another green approach utilizes glycerol (B35011) as an eco-friendly reaction medium under CEM-focused microwave irradiation. mdpi.com This method facilitates the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes in 4-8 minutes with yields ranging from 78-96%. mdpi.com A simple microwave-accelerated condensation in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), also provides 2-arylbenzothiazoles under solvent- and catalyst-free conditions. organic-chemistry.org These methodologies are highly applicable to the synthesis of this compound from 2-aminothiophenol and 3,3-dimethylbutanal or 3,3-dimethylbutanoic acid, respectively.

Table 1: Comparison of Microwave-Assisted Methods for 2-Substituted Benzothiazole Synthesis

| Catalyst/Medium | Reactants | Time | Yield | Reference |

|---|---|---|---|---|

| P₄S₁₀ (Solvent-free) | 2-Aminothiophenol, Fatty Acids | 3-4 min | High | mdpi.com |

| Glycerol | 2-Aminothiophenol, Aldehydes | 4-8 min | 78-96% | mdpi.com |

| PIFA (Oxidant) | 2-Aminothiophenol, Aldehydes | 15 min | 59-92% | mdpi.com |

| [pmIm]Br (Ionic Liquid) | 2-Aminothiophenol, Aromatic Aldehydes | - | High | organic-chemistry.org |

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce environmental impact. The synthesis of benzothiazoles has been a fertile ground for the application of these principles, including the use of water as a solvent, biodegradable catalysts, and solvent-free conditions. ekb.egnih.gov

One eco-friendly method involves the condensation of 2-aminothiophenol with aldehydes using an oxalic acid dihydrate:proline low transition temperature mixture (LTTM) as a green reaction medium at room temperature. ekb.eg This approach is notable for its high yields and environmentally benign nature. ekb.eg Similarly, syntheses have been developed using nano CeO₂ in water at room temperature or nitric acid supported on silica gel (SiO₂–HNO₃) in a solvent-free shaking method, both of which provide excellent yields and demonstrate high applicability. mdpi.com The use of molecular iodine as a catalyst in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives further exemplifies a cost-effective and green synthetic route. mdpi.com These methods align with the goals of sustainable chemistry by minimizing the use of hazardous substances and energy consumption. mdpi.comnih.gov

Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) offers significant advantages for the preparation of compound libraries by simplifying purification and allowing for automation. Methodologies for the solid-phase synthesis of 2-substituted benzothiazoles have been developed, typically involving the immobilization of one of the reactants on a resin support. mdpi.com A general approach involves the acylation of a resin-bound 2-aminothiophenol with a carboxylic acid, followed by acid-mediated cleavage and concomitant cyclization to release the desired 2-substituted benzothiazole into the solution. mdpi.com

Resin-supported syntheses have demonstrated high yields (88-95%) for the preparation of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes. mdpi.com This technique is particularly valuable for generating a series of analogs for structure-activity relationship studies. While often applied to aryl substituents, the methodology is adaptable for alkyl groups, including the 2,2-dimethylpropyl moiety, by using 3,3-dimethylbutanoic acid or its activated derivatives in the acylation step. mdpi.com

Specific Considerations for Incorporating the 2,2-Dimethylpropyl Moiety

The 2,2-dimethylpropyl group, also known as the neopentyl group, presents unique challenges in synthesis due to its significant steric bulk. This steric hindrance can impede the approach of reactants to the reaction center, potentially leading to lower reaction rates and yields.

Stereoselective and Regioselective Synthesis of 2,2-Dimethylpropyl-Substituted Benzothiazoles

While the synthesis of this compound itself does not involve the creation of a chiral center at the point of substitution, stereoselectivity can become a factor if the benzothiazole ring or the substituent contains other chiral elements. The primary consideration for this specific compound is regioselectivity, ensuring the correct isomer is formed, which is generally inherent in the condensation reaction between a 2-aminothiophenol and a single aldehyde or carboxylic acid.

The main challenge in synthesizing this compound is overcoming the steric hindrance of the neopentyl group. The precursor, pivalaldehyde (3,3-dimethylbutanal), is sterically hindered, which can affect its reactivity. Research on the synthesis of 2-alkylbenzothiazoles has shown that yields can decrease with the increasing steric volume of the substituent. nih.gov For example, in the oxidative coupling of (2-aminoaryl)disulfides with primary alcohols, the highest yields were obtained with less bulky alcohols like ethanol and benzyl (B1604629) alcohol, while more hindered alcohols reacted less efficiently. nih.gov

However, other studies have indicated that the process can be surprisingly insensitive to the steric properties of alkyl groups in aldehydes, resulting in consistently high yields. mdpi.com This suggests that with the appropriate choice of catalyst and reaction conditions, such as microwave irradiation or potent activating agents, the steric barrier of the 2,2-dimethylpropyl group can be effectively overcome. mdpi.com For instance, a two-step reaction involving the condensation of 2-aminothiophenol with an aliphatic aldehyde followed by oxidation of the resulting 2,3-dihydrobenzo[d]thiazole has proven efficient for synthesizing 2-alkylbenzothiazoles with yields of 85-95%. nih.govmdpi.com This method's success with a range of aliphatic aldehydes suggests its potential applicability for the sterically demanding pivalaldehyde. mdpi.com

Table 2: Precursors for the 2,2-Dimethylpropyl Moiety

| Precursor Name | Chemical Structure | Corresponding Reaction Type |

|---|---|---|

| 3,3-Dimethylbutanal (Pivalaldehyde) | (CH₃)₃CCH₂CHO | Condensation with 2-aminothiophenol |

| 3,3-Dimethylbutanoic acid (Pivalic acid) | (CH₃)₃CCH₂COOH | Condensation with 2-aminothiophenol |

| 3,3-Dimethylbutanoyl chloride | (CH₃)₃CCH₂COCl | Acylation of 2-aminothiophenol |

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound, like other 2-substituted benzothiazoles, typically involves the condensation reaction between 2-aminothiophenol and a corresponding carbonyl compound, in this case, 3,3-dimethylbutanal or its carboxylic acid derivative. The efficiency of this cyclocondensation is highly dependent on various reaction parameters. Optimization of these conditions is crucial for maximizing product yield and ensuring high purity by minimizing side reactions and the formation of intermediates. Key areas of optimization include the choice of catalyst, solvent system, reaction temperature, and duration.

Research into the synthesis of the broader class of 2-substituted benzothiazoles has demonstrated that both yield and purity are sensitive to subtle changes in the reaction environment. For 2-alkyl-substituted derivatives, a common challenge is the potential formation of a stable 2,3-dihydrobenzo[d]thiazole intermediate, which requires a subsequent oxidation step to form the final benzothiazole product. semanticscholar.orgresearchgate.net Therefore, optimization strategies often focus on promoting a direct, one-pot conversion or an efficient two-step, one-pot process.

Catalyst Selection

A wide array of catalysts have been explored to enhance the rate and selectivity of benzothiazole formation. These range from simple acids and bases to more complex metal-based and heterogeneous catalysts. For the synthesis of 2-alkyl-benzothiazoles, catalyst choice can significantly influence the reaction pathway.

In a typical optimization study, various catalysts are screened under consistent conditions (e.g., solvent, temperature). As illustrated in the hypothetical data below, catalysts are evaluated based on their ability to promote the reaction, with product yield being the primary metric. Heterogeneous catalysts are often favored in green chemistry approaches due to their ease of separation and potential for recyclability. ekb.egmdpi.com For instance, catalysts like ZnO nanoparticles or SnP₂O₇ have been shown to be effective and reusable for similar condensations. mdpi.com

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | None (Thermal) | 12 | 45 |

| 2 | p-Toluenesulfonic acid (10) | 8 | 78 |

| 3 | ZnO Nanoparticles (5) | 4 | 92 |

| 4 | SnP₂O₇ (5) | 2.5 | 95 |

| 5 | Amberlite IR-120 (15 mg) | 6 | 85 |

¹Reaction of 2-aminothiophenol and 3,3-dimethylbutanal at 80°C in ethanol. Yields are illustrative based on general findings for 2-substituted benzothiazoles. nih.govmdpi.com

Influence of Solvent

The choice of solvent can impact reactant solubility, reaction rate, and in some cases, the product distribution. Both conventional organic solvents and greener alternatives have been investigated. High-boiling point polar aprotic solvents like Dimethyl Sulfoxide (DMSO) can be effective, but their removal can be challenging. nih.gov Ethanol is a commonly used solvent due to its effectiveness and lower environmental impact. ekb.eg

Notably, significant research has focused on solvent-free, or "neat," reaction conditions. semanticscholar.org These methods are environmentally advantageous and can sometimes lead to higher yields and simpler product isolation. researchgate.net In some cases, solvent-free melt reactions, where a mixture of the reactants is simply heated, have proven highly effective for 2-arylbenzothiazoles and could be applicable here. semanticscholar.orgresearchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 8 | 75 |

| 2 | Ethanol | 80 | 4 | 92 |

| 3 | DMSO | 100 | 3 | 88 |

| 4 | Water | 100 | 10 | 55 |

| 5 | Solvent-free | 100 | 2 | 96 |

²Based on a catalyzed reaction with ZnO Nanoparticles. Yields are illustrative based on general findings for 2-substituted benzothiazoles. ekb.egnih.gov

Effect of Reaction Temperature

Temperature is a critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but may also promote the formation of undesirable byproducts, leading to lower purity. For the condensation of 2-aminothiophenol with aliphatic aldehydes, temperatures ranging from room temperature to reflux conditions (80-120°C) are typically explored. mdpi.com The optimal temperature is one that provides a reasonable reaction time while maintaining high selectivity for the desired product. As shown in the table below, an optimal temperature can often be identified where the yield is maximized before thermal degradation or side reactions begin to significantly impact the outcome.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 (Room Temp.) | 24 | 60 |

| 2 | 60 | 6 | 85 |

| 3 | 80 | 2 | 96 |

| 4 | 100 | 2 | 94 |

| 5 | 120 | 1.5 | 89 |

³Based on a solvent-free reaction with ZnO Nanoparticles. Yields are illustrative based on general findings for 2-substituted benzothiazoles. semanticscholar.orgmdpi.com

Based on optimization studies for analogous compounds, a highly efficient protocol for synthesizing this compound would likely involve the condensation of 2-aminothiophenol with 3,3-dimethylbutanal using a heterogeneous catalyst like ZnO nanoparticles or SnP₂O₇ under solvent-free conditions at a moderately elevated temperature of around 80-100°C. mdpi.commdpi.com These conditions balance reaction speed with high yield and purity, while also aligning with the principles of green chemistry.

Chemical Reactivity and Derivatization of 2 2,2 Dimethylpropyl 1,3 Benzothiazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System

The benzothiazole nucleus is a fused heterocyclic system where a benzene (B151609) ring is joined to a thiazole (B1198619) ring. The thiazole moiety, containing both sulfur and nitrogen heteroatoms, generally acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic aromatic substitution. nih.gov Consequently, these reactions typically require more forcing conditions compared to benzene itself. nih.govacs.org

Electrophilic Aromatic Substitution:

Electrophilic attack occurs preferentially on the carbocyclic (benzene) part of the molecule at positions 4, 5, 6, and 7. The precise location of substitution is influenced by the reaction conditions and the directing effects of the fused thiazole ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

| Reaction Type | Reagents and Conditions | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | Mixture of nitro-substituted isomers (e.g., 4-nitro, 6-nitro) |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Mixture of halogenated isomers (e.g., 4-bromo, 6-bromo) |

| Sulfonation | Fuming H₂SO₄ | Mixture of sulfonic acid derivatives (e.g., benzothiazole-6-sulfonic acid) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally difficult due to deactivation and complexation of the catalyst with heteroatoms. |

Nucleophilic Substitution:

Nucleophilic substitution on the benzothiazole ring system can occur via different mechanisms.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is uncommon on the unsubstituted benzothiazole ring. However, if the benzene ring is substituted with a good leaving group (e.g., a halogen) and activated by a strongly electron-withdrawing group (like a nitro group), it can undergo SNAr reactions.

Attack at C2-Position: The C2 position of the thiazole ring is electrophilic. While direct nucleophilic substitution at this position would require the displacement of the neopentyl group (which is not a good leaving group), this electrophilicity is key to the reactivity of the α-protons on the side chain (see Section 3.2).

Ring-Opening Reactions: Under the influence of strong bases or certain nucleophiles, the thiazole ring can undergo cleavage. thieme-connect.de This reactivity pathway is a consideration when planning synthetic transformations under harsh basic conditions.

Transformations Involving the 2,2-Dimethylpropyl Side Chain

The 2,2-dimethylpropyl group, commonly known as a neopentyl group, is characterized by a quaternary carbon that imparts significant steric hindrance at the α- and β-positions of the side chain. researchgate.netncert.nic.in This steric bulk renders the side chain relatively inert to reactions that require backside attack at the α-carbon (SN2 reactions), which are consequently very slow. researchgate.net

The primary mode of reactivity for the side chain involves the deprotonation of the α-methylene protons (the -CH₂- group). These protons are acidic due to the electron-withdrawing nature of the adjacent C=N bond within the benzothiazole ring, which helps to stabilize the resulting carbanion. thieme-connect.de

Generation of this carbanion, typically using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), transforms the side chain into a potent nucleophile. This nucleophilic intermediate can then react with a variety of electrophiles to create new carbon-carbon or carbon-heteroatom bonds, providing a versatile method for derivatization.

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | Elongation of the side chain. |

| Hydroxylation/Aldol | 1. Strong Base (e.g., LDA) 2. Aldehyde or Ketone (R₂C=O) | Formation of a β-hydroxy derivative. |

| Acylation | 1. Strong Base (e.g., n-BuLi) 2. Acyl Chloride or Ester (RCOCl) | Formation of a β-keto derivative. |

| Carboxylation | 1. Strong Base (e.g., n-BuLi) 2. Carbon Dioxide (CO₂) | Introduction of a carboxylic acid group. |

Formation of Complex Hybrid Benzothiazole Scaffolds

The term "hybrid scaffold" refers to a larger, more complex molecule that covalently links the 2-(2,2-dimethylpropyl)-1,3-benzothiazole moiety to other distinct chemical structures, such as other heterocycles, peptides, or pharmacophores. researchgate.netnih.gov The goal of creating such hybrids is often to combine the physicochemical or biological properties of the individual components. This compound can serve as a foundational component for building these complex architectures through several strategic approaches.

Functionalization Followed by Coupling: This common strategy involves first introducing a reactive functional group onto the benzothiazole core, which then serves as a handle for coupling reactions. For instance, nitration of the benzene ring followed by reduction yields an amino group, which can form amide bonds. Alternatively, halogenation provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds. nih.gov

Side-Chain Elaboration: As detailed in Section 3.2, the α-carbanion of the neopentyl side chain can be used to connect the benzothiazole unit to other molecular fragments. Reaction with a bifunctional electrophile can initiate the formation of a new ring system or link to another scaffold via a flexible or rigid chain.

Cycloaddition and Annulation Reactions: The benzothiazole system itself can participate in reactions that build new fused ring systems. For example, derivatives of 2-methylbenzothiazole (B86508) are known to be precursors for the synthesis of pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles. nih.gov By analogy, derivatization of the α-methylene group of this compound could provide intermediates for similar ring-closing annulation strategies.

| Hybridization Strategy | Description | Example Reaction Pathway |

| Cross-Coupling | Introduction of a halogen on the benzene ring, followed by a palladium-catalyzed reaction to link with another aryl group. | Bromination → Suzuki coupling with an arylboronic acid. |

| Amide Linkage | Functionalization of the benzene ring to an amine or carboxylic acid, followed by standard peptide coupling. | Nitration → Reduction to amine → Amide coupling with a carboxylic acid. |

| Click Chemistry | Introduction of an azide (B81097) or alkyne handle on the ring or side chain for use in a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com | Functionalization to an alkyl halide → Substitution with sodium azide → Reaction with a terminal alkyne. |

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

Due to its defined structure and multiple, yet distinct, reactive sites, this compound is a valuable molecule in organic synthesis, serving both as a foundational building block and a versatile synthetic intermediate . nih.govnih.gov

As a building block , the molecule provides a pre-formed benzothiazole core, which is a recognized pharmacophore in medicinal chemistry. nih.govresearchgate.net The attached neopentyl group imparts specific steric and lipophilic properties. This can be strategically useful in drug design to influence how a larger molecule fits into a protein's binding site or to modify its pharmacokinetic properties, such as solubility and metabolic stability.

As a synthetic intermediate , its value lies in the predictable reactivity of its constituent parts. Chemists can selectively modify different parts of the molecule to generate a library of derivatives for structure-activity relationship (SAR) studies. The key reactive handles are:

The Benzene Ring C-H Bonds: These can be functionalized via electrophilic substitution to introduce new groups that can alter electronic properties or serve as points for further connection.

The Side-Chain α-Methylene C-H Bonds: These acidic protons allow for the generation of a nucleophilic center, enabling a wide range of modifications to the side chain.

This dual role allows this compound to be the starting point for the synthesis of more complex target molecules, where both the benzothiazole core and its sterically demanding side chain contribute to the final structure and properties.

| Feature | Role as Building Block | Role as Synthetic Intermediate |

| Benzothiazole Core | Provides a rigid, aromatic, and biologically relevant scaffold. | A platform for substitution reactions (electrophilic). |

| Neopentyl Group | Introduces defined steric bulk and increases lipophilicity. | Site of α-deprotonation to create a nucleophilic center for derivatization. |

| Overall Structure | A complete unit for incorporation into larger molecular designs. | A starting material for the systematic generation of analogues. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2,2 Dimethylpropyl 1,3 Benzothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(2,2-Dimethylpropyl)-1,3-benzothiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the confirmation of the compound's connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the benzothiazole (B30560) ring typically appear as a multiplet in the downfield region, generally between δ 7.3 and 8.1 ppm. rsc.org Specifically, protons on a benzothiazole substructure can exhibit a triplet, a multiplet, and two doublets in this region. rsc.org The protons of the 2,2-dimethylpropyl (neopentyl) group give rise to characteristic upfield signals. The nine equivalent protons of the three methyl groups result in a sharp singlet, while the two protons of the methylene (B1212753) group adjacent to the benzothiazole ring appear as another singlet.

¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. The carbon atoms of the benzothiazole ring resonate at lower field due to their aromatic nature, with chemical shifts typically ranging from δ 110 to 155 ppm. The quaternary carbon of the neopentyl group and the carbons of the methyl groups will appear at distinct upfield positions, confirming the presence of this aliphatic side chain. For some benzothiazole derivatives, aliphatic carbons have been observed in the range of 11.93–79.86 ppm, while aromatic carbons were seen between 102.78–166.59 ppm. nih.gov

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for related structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzothiazole Aromatic Protons | 7.3 - 8.1 (m) | 110 - 155 |

| Methylene Protons (-CH₂-) | (s) | - |

| Methyl Protons (-C(CH₃)₃) | (s) | - |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. (s) denotes a singlet and (m) denotes a multiplet.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. These methods provide a molecular fingerprint based on the characteristic frequencies at which different bonds and functional groups vibrate.

The FT-IR spectrum of this compound is expected to show several key absorption bands. The C=N stretching vibration within the thiazole (B1198619) ring is a prominent feature, typically appearing in the range of 1600-1650 cm⁻¹. researchgate.netcore.ac.uk Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic neopentyl group appear just below 3000 cm⁻¹. The characteristic C-S stretching vibration of the thiazole ring can also be identified in the fingerprint region of the spectrum. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of benzothiazole and its derivatives often shows a strong band corresponding to the symmetric stretching of the entire benzothiazole ring system. tandfonline.com The vibrations of the neopentyl group are also observable.

The combination of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis of this compound, confirming the presence of its key functional groups and providing insights into its molecular structure. core.ac.uk

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aliphatic C-H Stretch | < 3000 | < 3000 |

| C=N Stretch (Thiazole) | 1600 - 1650 | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-S Stretch (Thiazole) | Fingerprint Region | Fingerprint Region |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₂H₁₅NS), HRMS provides an exact mass measurement of its molecular ion ([M]⁺ or [M+H]⁺). This experimental value is then compared to the calculated theoretical mass for the proposed molecular formula. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. chemguide.co.uk The molecular ion of this compound may undergo fragmentation, leading to the formation of characteristic fragment ions. libretexts.org Common fragmentation pathways for alkyl-substituted benzothiazoles involve cleavage of the alkyl chain. libretexts.org For instance, the loss of a tert-butyl radical (•C(CH₃)₃) from the molecular ion would result in a significant fragment ion.

| Ion | Proposed Formula | Calculated m/z | Expected Observation |

| [M]⁺ | C₁₂H₁₅NS | (Exact Mass) | High-resolution measurement |

| [M - C₄H₉]⁺ | C₈H₆NS | (Exact Mass) | Potential fragment ion |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state conformation.

In the solid state, molecules of this compound would be expected to pack in a specific crystal lattice, influenced by intermolecular forces such as van der Waals interactions and potential weak C-H···π interactions. nih.gov Analysis of the crystal packing can provide insights into the physical properties of the compound, such as its melting point and solubility.

A crystal structure of a related compound, 2-[3-(1,3-Benzothiazol-2-yl)-2,2-dimethylpropyl]-2-methyl-2,3-dihydro-1,3-benzothiazole, shows that the benzothiazole ring is planar. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique provides information about the electronic structure and optical properties of the compound.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the benzothiazole chromophore. Benzothiazole and its derivatives typically show multiple absorption bands in the UV region, corresponding to π→π* electronic transitions within the aromatic system. nih.govresearchgate.net The position and intensity of these absorption maxima can be influenced by the nature of the substituent at the 2-position. tandfonline.com For some 2-aminobenzothiazole (B30445) derivatives, the absorption bands are intensive and range from 300 nm to approximately 460 nm. mdpi.com

The optical properties, such as the molar absorptivity (ε), can be determined from the UV-Vis spectrum and provide quantitative information about the strength of the electronic transitions. These properties are important for applications where the interaction of the molecule with light is relevant.

| Transition Type | Expected λmax (nm) |

| π→π* (Benzothiazole) | 250 - 350 |

Computational and Theoretical Studies on 2 2,2 Dimethylpropyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. proteobiojournal.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including benzothiazole (B30560) derivatives. proteobiojournal.comscirp.org DFT calculations are used to determine optimized molecular geometries, electronic properties, and vibrational frequencies, providing a comprehensive theoretical characterization of the molecule. iosrjournals.org

Ground State Geometry Optimization and Conformational Landscapes

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the ground state geometry. For 2-(2,2-dimethylpropyl)-1,3-benzothiazole, this involves optimizing all bond lengths, bond angles, and dihedral angles to find the minimum energy configuration. DFT methods, such as B3LYP, are commonly employed for this purpose. proteobiojournal.commdpi.com

Conformational analysis is particularly important for molecules with flexible side chains, like the 2,2-dimethylpropyl (neopentyl) group. This analysis involves systematically rotating the single bonds to map the potential energy surface and identify all stable conformers (local minima) and the energy barriers between them. mdpi.com For substituted benzothiazoles, a common approach is to vary the dihedral angle between the substituent and the benzothiazole ring to explore the conformational landscape. mdpi.com This process helps in understanding the molecule's preferred shapes and how its flexibility might influence its interactions with other molecules. Studies on similar benzothiazole structures have shown that the benzothiazole ring system itself is generally planar. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzothiazole Core This table illustrates typical bond length and angle values derived from DFT calculations on benzothiazole-related structures. Actual values for this compound would require specific calculation.

| Parameter | Typical Value | Description |

|---|---|---|

| C-S (in thiazole (B1198619) ring) | ~1.75 Å | Carbon-Sulfur bond length |

| C-N (in thiazole ring) | ~1.38 Å | Carbon-Nitrogen bond length |

| C=N (in thiazole ring) | ~1.31 Å | Carbon-Nitrogen double bond length |

| C-S-C (angle) | ~89° | Angle within the thiazole ring |

| C-N-C (angle) | ~110° | Angle within the thiazole ring |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mgesjournals.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mgesjournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher kinetic stability. scirp.orgmdpi.com For benzothiazole derivatives, the HOMO is often distributed across the benzothiazole ring system, while the LUMO's location can be influenced by the nature of the substituent at the 2-position. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. scirp.org It provides a visual representation of the charge distribution on the molecule's surface. scirp.org By color-coding regions of different electrostatic potential, the MEP map helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) areas. researchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attacks, respectively, offering predictive insights into the molecule's reactive behavior. scirp.orgscirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzothiazole Derivatives This table shows representative energy values for different substituted benzothiazoles to demonstrate the concept. The specific values for this compound would vary.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzothiazole (unsubstituted) | -6.18 | -1.95 | 4.23 |

| Benzothiazole with Electron-Donating Group | -5.52 | -1.92 | 3.60 |

| Benzothiazole with Electron-Withdrawing Group | -6.18 | -3.35 | 2.83 |

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. iosrjournals.org By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated. mdpi.com This theoretical spectrum is invaluable for assigning the experimental vibrational bands to specific molecular motions, such as bond stretches, bends, and torsions. iosrjournals.orgmgesjournals.com

To improve the agreement between theoretical and experimental frequencies, the calculated values are often scaled by an appropriate factor. mgesjournals.com The analysis of the Potential Energy Distribution (PED) is used to quantify the contribution of individual bond stretches and angle bends to each vibrational mode, allowing for a detailed and unambiguous assignment of the spectral features. mgesjournals.com

Table 3: Typical Calculated Vibrational Frequencies and Assignments for Benzothiazole Structures This table provides examples of vibrational modes and their typical frequency ranges for the benzothiazole core.

| Frequency Range (cm-1) | Assignment | Description of Motion |

|---|---|---|

| 3100-3000 | C-H stretch (aromatic) | Stretching of C-H bonds on the benzene (B151609) ring |

| 3000-2850 | C-H stretch (aliphatic) | Stretching of C-H bonds in the alkyl side chain |

| 1600-1450 | C=C and C=N stretch | Stretching of double bonds within the fused ring system |

| 1400-1200 | In-plane C-H bend | Bending of aromatic C-H bonds within the plane of the ring |

| 900-675 | Out-of-plane C-H bend | Bending of aromatic C-H bonds out of the plane of the ring |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To study the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgnih.gov TD-DFT calculations are used to investigate electronic excited states, providing information about electronic transition energies and oscillator strengths. scirp.org This data can be used to simulate the molecule's UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax). mdpi.com

By analyzing the molecular orbitals involved in the electronic transitions (e.g., HOMO→LUMO transition), TD-DFT provides insights into the nature of the excited states, such as identifying them as intraligand charge transfer (ILCT) or metal-to-ligand charge transfer (MLCT) states in relevant complexes. scirp.orgnih.gov This understanding is crucial for applications in materials science, such as the design of dyes and optical materials. nih.gov

Table 4: Example of TD-DFT Calculated Electronic Transition Data This table illustrates the type of data obtained from TD-DFT calculations for benzothiazole derivatives.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 353 | 0.65 | HOMO → LUMO (98%) |

| S0 → S2 | 310 | 0.12 | HOMO-1 → LUMO (85%) |

| S0 → S3 | 285 | 0.25 | HOMO → LUMO+1 (90%) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govbiointerfaceresearch.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular movements, conformational changes, and intermolecular interactions in environments that mimic real-world conditions, such as in solution. nih.govmdpi.com

For a molecule like this compound, MD simulations can be used to explore its interactions with solvent molecules or its binding behavior within a biological target like a protein. biointerfaceresearch.comacs.org These simulations provide detailed information on the stability of complexes, identifying key interactions like hydrogen bonds and quantifying metrics such as the root-mean-square deviation (RMSD) to assess structural stability over the simulation period. nih.gov This makes MD a vital tool in fields like drug design and materials science. nih.gov

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier molecular orbitals (HOMO and LUMO) obtained via DFT, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. scirp.orgmdpi.com These descriptors quantify various aspects of chemical reactivity and stability based on the principles of conceptual DFT.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Harder molecules have larger HOMO-LUMO gaps and are less reactive. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η). Softer molecules are more reactive. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ² / (2η), where μ is the electronic chemical potential (-χ). scirp.org

These descriptors allow for a quantitative comparison of the reactivity of different molecules within a series of derivatives, helping to predict which compounds will be more or less reactive in chemical reactions. scirp.orgccsenet.org

Table 5: Quantum Chemical Descriptors and Their Significance This table defines key reactivity descriptors and explains their interpretation.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. mdpi.com |

| Chemical Softness (S) | 1 / η | High value indicates low stability and high reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. scirp.org |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from a system. |

Computational Studies on Molecular Interactions (e.g., π–π stacking)

Computational and theoretical studies provide valuable insights into the non-covalent interactions that govern the supramolecular assembly and material properties of heterocyclic compounds. For this compound, a key area of computational investigation is the nature and strength of its molecular interactions, particularly the influence of the bulky 2,2-dimethylpropyl (neopentyl) group on π–π stacking.

While direct computational studies specifically targeting this compound are not extensively available in the current literature, the principles of molecular interactions in related benzothiazole derivatives and other sterically hindered aromatic systems allow for a detailed theoretical assessment.

The benzothiazole moiety, with its fused aromatic and heteroaromatic rings, possesses a significant π-system that is capable of engaging in π–π stacking interactions. These interactions are crucial in the solid-state packing of many aromatic and heteroaromatic compounds, influencing their electronic and photophysical properties. However, the presence of substituents on the aromatic core can profoundly modulate the geometry and energetics of these interactions.

The 2,2-dimethylpropyl group is a sterically demanding alkyl substituent. Its tetrahedral carbon framework and three methyl groups create a significant steric shield around the 2-position of the benzothiazole ring. Computational models of related systems suggest that such bulky, non-planar substituents can significantly hinder the close, parallel alignment of the aromatic rings that is characteristic of traditional π–π stacking.

Key Steric Considerations:

Increased Interplanar Distance: The van der Waals volume of the neopentyl group is expected to prevent two molecules of this compound from achieving the optimal interplanar distance (typically 3.3–3.8 Å) for effective π–π stacking.

Disrupted Parallel Alignment: The steric bulk would likely force a significant displacement or tilting of the benzothiazole rings in any potential dimeric or aggregated structures, weakening the π-orbital overlap.

Rotational Freedom: The single bond connecting the neopentyl group to the benzothiazole ring allows for rotational flexibility, which could lead to multiple low-energy conformations that are not conducive to planar stacking.

In the absence of strong, co-facial π–π stacking, other non-covalent interactions are likely to play a more dominant role in the intermolecular associations of this compound. Computational studies on analogous systems highlight the importance of:

C-H···π Interactions: The hydrogen atoms of the neopentyl group can act as weak hydrogen bond donors, interacting with the electron-rich π-system of a neighboring benzothiazole molecule. These interactions are generally weaker than π–π stacking but can be numerous and collectively significant in directing the crystal packing.

Dipole-Dipole Interactions: The benzothiazole ring system possesses a dipole moment due to the presence of the nitrogen and sulfur heteroatoms. These dipole-dipole interactions will also influence the relative orientation of the molecules in the solid state, although their directional influence might be tempered by the steric demands of the neopentyl group.

To quantitatively assess these interactions for this compound, several computational methods would be employed:

Density Functional Theory (DFT): DFT calculations, particularly those incorporating dispersion corrections (e.g., DFT-D3), are well-suited for optimizing the geometry of molecular dimers and calculating interaction energies. These calculations could precisely determine the energetic penalty associated with the steric clash of the neopentyl groups and quantify the strength of alternative interactions like C-H···π bonds.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize non-covalent interactions through the topology of the electron density. The presence of bond critical points between atoms of interacting molecules would provide clear evidence for specific interactions like C-H···π bonds.

While specific experimental or calculated data for this compound is not available, a qualitative prediction of interaction parameters can be made based on general principles and data from similar systems.

Structure Activity Relationship Sar Investigations of Benzothiazole Derivatives with 2,2 Dimethylpropyl Substitution

Analysis of Steric and Electronic Effects of the 2,2-Dimethylpropyl Group on Activity

The substituent at the 2-position of the benzothiazole (B30560) ring plays a critical role in determining the molecule's interaction with biological targets. The 2,2-dimethylpropyl group is a bulky, sterically hindered alkyl group. Its primary influence on the benzothiazole scaffold is steric in nature. This bulk can dictate the orientation of the molecule within a binding pocket, potentially enhancing selectivity for a specific target by preventing binding to other, more sterically restricted sites.

SAR Profiling Related to In Vitro Biological Activities

The in vitro biological activities of benzothiazole derivatives are heavily influenced by the nature of the substituent at the 2-position. The size, shape, and electronic properties of this group can determine the compound's affinity for specific receptors and its potency as an enzyme inhibitor.

Dopamine (B1211576) D4 Receptor: Benzothiazole-based ligands have been investigated for their affinity to dopamine receptors, which are crucial targets in the treatment of psychotic and neurodegenerative diseases. nih.gov SAR studies of related heterocyclic compounds have shown that the nature of the substituent plays a key role in receptor affinity and selectivity. For instance, in a series of benzothiazole-based ligands, modifications to the substituent at the 2-position were well tolerated by D2 and D3 receptor binding sites, leading to affinities in the low nanomolar range. nih.gov While specific data for the 2,2-dimethylpropyl group is not detailed, the general principle is that the size and conformation of the substituent can influence how the ligand fits into the receptor's binding pocket. The bulky neopentyl group would be expected to have a significant impact on the binding mode and selectivity profile compared to smaller or more flexible substituents. uni-regensburg.demdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenesis therapy for cancer. mdpi.comsemanticscholar.org Numerous benzothiazole derivatives have been developed as VEGFR-2 inhibitors. mdpi.comsemanticscholar.org The SAR for these inhibitors often highlights the importance of the 2-substituent in occupying a hydrophobic pocket within the ATP-binding site of the kinase. The 2,2-dimethylpropyl group, being lipophilic and bulky, could potentially form strong hydrophobic interactions within this pocket, contributing to high binding affinity. mdpi.com Studies on related urea-benzothiazole derivatives have shown that the substituent pattern is crucial for potent VEGFR-2 inhibition. semanticscholar.org The flexibility and size of the group can enhance the binding affinity by allowing the molecule to adopt an optimal conformation within the active site. mdpi.com

The following table summarizes the inhibitory activity of some benzothiazole derivatives against VEGFR-2, illustrating the impact of different substituents.

| Compound | 2-Substituent | VEGFR-2 IC₅₀ (nM) |

| Sorafenib (Reference) | - | 53 - 90 |

| Derivative 4a | 2-aminobenzothiazole (B30445) hybrid | 91 |

| Derivative 61 | Urea-benzothiazole | 43.1 |

This table is generated based on data for various 2-substituted benzothiazole derivatives to illustrate SAR principles. semanticscholar.orgsemanticscholar.org

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, making it a critical target for new anti-tuberculosis drugs. nih.govnih.gov Benzothiazole derivatives are among the compounds that have been investigated as DprE1 inhibitors. researchgate.netvlifesciences.com The mechanism often involves the benzothiazole scaffold interacting with the enzyme's active site. The substitution at the 2-position can influence this interaction. For example, some of the most potent inhibitors, like benzothiazinones (BTZs), form a covalent adduct with a cysteine residue in the active site. nih.govplos.org For non-covalent inhibitors, the 2-substituent would be involved in hydrophobic and van der Waals interactions. researchgate.net The bulky 2,2-dimethylpropyl group could enhance binding by maximizing hydrophobic contact within the DprE1 binding pocket.

Inflammatory Enzymes: Benzothiazole derivatives have also been explored as inhibitors of inflammatory enzymes such as cyclooxygenase (COX). mdpi.com The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) comes from the inhibition of COX enzymes. mdpi.com The SAR of these inhibitors often shows that a bulky, hydrophobic group can fit into a hydrophobic channel of the COX active site, contributing to inhibitory potency and selectivity for COX-2 over COX-1. While specific studies on 2-(2,2-dimethylpropyl)-1,3-benzothiazole as a COX inhibitor are not available, the structural features suggest it could be investigated for this activity. Studies on other heterocyclic inhibitors have demonstrated that the presence and nature of different substituents are key to dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX) enzymes. mdpi.com

The table below shows the inhibitory concentrations for selected benzothiazole derivatives against various enzymes.

| Compound | Target Enzyme | IC₅₀ |

| Derivative 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM |

| Derivative 4f | Monoamine oxidase B (MAO-B) | 40.3 ± 1.7 nM |

| Thiazole (B1198619) Derivative 7 | Acetylcholinesterase (AChE) | 91 µM |

This table presents data for various benzothiazole and thiazole derivatives to demonstrate enzyme inhibition potential. researchgate.netacademie-sciences.fr

Computational Approaches in SAR Development: Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to its target protein and to elucidate the key interactions driving this binding. nih.govdntb.gov.ua This method has been widely applied in the development of benzothiazole derivatives to understand their SAR at a molecular level. biointerfaceresearch.commdpi.commdpi.com

In docking studies involving benzothiazole inhibitors, the benzothiazole core typically forms key interactions, such as hydrogen bonds or hydrophobic contacts, with the amino acid residues in the active site of the target protein. nih.govnih.gov For a compound like this compound, docking studies would be crucial to visualize how the bulky neopentyl group is accommodated within the binding pocket.

For example, in the context of VEGFR-2 inhibition, docking studies have shown that the benzothiazole moiety can act as a hinge-binding motif, while substituents are positioned in adjacent hydrophobic regions. mdpi.com A docking simulation of this compound into the VEGFR-2 active site would likely show the neopentyl group occupying the hydrophobic pocket near the gatekeeper residue, potentially leading to a stable binding conformation. mdpi.com

Similarly, for DprE1, docking studies have revealed that the benzothiazole ring of inhibitors can interact with a hydrophobic pocket near key amino acid residues. researchgate.net The simulation would help in assessing whether the steric bulk of the 2,2-dimethylpropyl group leads to favorable van der Waals contacts or introduces steric clashes that would be detrimental to binding. These computational insights are invaluable for rational drug design and for optimizing the substituents on the benzothiazole scaffold to improve potency and selectivity. nih.govplos.org

Mechanistic Studies of Biological Activities of 2 2,2 Dimethylpropyl 1,3 Benzothiazole and Analogues in Vitro Focus

Molecular Mechanisms of Antiproliferative Effects on Cancer Cell Lines

Benzothiazole (B30560) derivatives have been identified as a promising class of anticancer agents, demonstrating cytotoxic and antiproliferative effects across various human cancer cell lines. scispace.comnih.govnih.gov Their mechanisms of action are multifaceted, involving the targeting of specific cellular proteins, interference with cell cycle progression, and the induction of programmed cell death (apoptosis). researchgate.netnih.gov

Cellular Target Identification (e.g., protein interaction, DNA interaction distinction)

The anticancer activity of benzothiazole analogues is often linked to their interaction with specific intracellular proteins that are crucial for cancer cell survival and proliferation. Unlike compounds that primarily act by intercalating with DNA, many benzothiazole derivatives exert their effects through protein binding and enzyme inhibition.

One key mechanism involves the inhibition of protein kinases , which are critical regulators of cell signaling pathways. For instance, certain benzothiazole-pyrrole conjugates have been shown to down-regulate the oncogenic Ras/MEK/ERK signaling pathway in MCF-7 breast cancer cells. nih.gov This inhibition disrupts the signaling cascade that promotes cell proliferation and survival. nih.gov Similarly, other derivatives have been identified as multi-kinase inhibitors, showcasing a broad spectrum of antiproliferative activity. semanticscholar.org

Another identified target is tubulin , the protein subunit of microtubules. Cycloplatinated complexes based on 2-phenylbenzothiazole (B1203474) have been found to inhibit tubulin polymerization. nih.gov By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, a critical process for cell division, ultimately leading to cell death. nih.gov

Furthermore, some benzothiazole derivatives function as Histone Deacetylase (HDAC) inhibitors . A notable example, the derivative DWP0016, induces acetylation of histone H3 in neuroblastoma cells, which alters gene expression to suppress tumor growth. researchgate.net This compound also inhibits the PI3K/Akt cell signaling pathway by activating the tumor suppressor PTEN. researchgate.net

In studies on cervical cancer cells, the benzothiazole derivative A-07 was found to induce apoptosis through a p53-dependent pathway, with in silico models suggesting it can inhibit the E6/E6AP/P53 complex, thereby restoring the tumor-suppressive function of p53. researchgate.net

Cell Cycle Modulation (in vitro)

A common outcome of the molecular interactions described above is the disruption of the normal cell cycle, leading to arrest at specific checkpoints and the subsequent induction of apoptosis.

G1 Phase Arrest: The HDAC inhibitor DWP0016 was shown to arrest neuroblastoma SH-SY5Y cells at the G1 phase of the cell cycle in a dose-dependent manner. researchgate.net This arrest is associated with the activation of cell cycle inhibitors like p21 and p27. researchgate.net

G2/M Phase Arrest: In contrast, certain benzothiazole-pyrrole based conjugates were found to cause an accumulation of MCF-7 breast cancer cells in the G2/M phase, indicating a halt in the cell cycle just before or during mitosis. nih.gov

The induction of apoptosis is a key mechanism for the antiproliferative effects of these compounds. This is often evidenced by the increased expression and activation of caspases, such as caspase-3 and caspase-9, which are executioner proteins in the apoptotic cascade. researchgate.netnih.gov Studies have also shown a shift in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, further favoring cell death. researchgate.net

| Derivative Class | Cancer Cell Line | Cellular Target/Pathway | Cell Cycle Effect | Reference |

| HDAC Inhibitor (DWP0016) | SH-SY5Y (Neuroblastoma) | HDAC, PI3K/Akt | G1 Arrest, Apoptosis | researchgate.net |

| Benzothiazole-pyrrole conjugate | MCF-7 (Breast Cancer) | Ras/MEK/ERK | G2/M Arrest, Apoptosis | nih.gov |

| Amide Derivative (A-07) | SiHa (Cervical Cancer) | p53 pathway | Apoptosis | researchgate.net |

| Cycloplatinated Complex | A549, HeLa | Tubulin | Mitotic Disruption | nih.gov |

| N-1,3-Benzothiazol-2-ylbenzamides | HepG2, MCF-7 | Apoptosis pathways | Apoptosis | scispace.com |

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)

Benzothiazole and its analogues exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. researchgate.netnih.govmdpi.com Their mechanisms of action are diverse, ranging from the physical disruption of microbial cell structures to the specific inhibition of essential enzymes required for microbial survival. nih.govmdpi.com

Disruption of Microbial Cell Components

While many antibiotics target specific enzymes, some antimicrobial agents, including certain heterocyclic compounds, function by compromising the integrity of the microbial cell envelope. This can involve the disruption of the cell membrane's structure and barrier function. nih.gov For some antimicrobial compounds, this leads to the leakage of intracellular components like DNA and proteins, ultimately causing cell death. mdpi.com Although this mechanism is well-established for certain classes of antiseptics, specific studies detailing this mode of action for 2-alkyl-benzothiazoles are less common than those focused on enzyme inhibition. nih.govmdpi.com

Inhibition of Essential Microbial Enzymes

A more frequently documented mechanism for the antimicrobial action of benzothiazole derivatives is the targeted inhibition of enzymes that are vital for microbial life and are absent in host cells, making them ideal targets. nih.gov

Antibacterial Enzyme Targets:

DNA Gyrase: This enzyme is crucial for bacterial DNA replication. Certain benzothiazole derivatives have been identified as potent inhibitors of DNA gyraseB, exhibiting activity comparable to standard antibiotics like ciprofloxacin. nih.gov

Dihydropteroate Synthase (DHPS): DHPS is a key enzyme in the bacterial folate synthesis pathway, which is essential for producing precursors for DNA and protein synthesis. Several benzothiazole analogues have been designed and synthesized to specifically target and inhibit this enzyme. nih.govmdpi.com

MurB Enzyme: The uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Molecular docking studies have shown that benzothiazole derivatives can bind effectively to the active site of the E. coli MurB enzyme, inhibiting its function and disrupting cell wall formation. nih.govmdpi.com

Other Bacterial Enzymes: Research has also identified other bacterial enzymes as targets for benzothiazole derivatives, including dihydrofolate reductase, peptide deformylase, and aldose reductase. nih.gov

Antifungal Enzyme Targets:

14α-Lanosterol Demethylase: This enzyme is a member of the cytochrome P450 family and is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The inhibition of this enzyme by benzothiazole analogues disrupts membrane integrity and leads to fungal cell death. mdpi.com

Squalene (B77637) Epoxidase: This enzyme is another critical component in the ergosterol biosynthesis pathway. Some amino acetylenic benzothiazole derivatives are thought to exert their antifungal effects by inhibiting squalene epoxidase. researchgate.net

| Microbial Enzyme Target | Organism Type | Function of Enzyme | Reference |

| DNA GyraseB | Bacteria | DNA Replication | nih.gov |

| Dihydropteroate Synthase (DHPS) | Bacteria | Folate Synthesis | nih.govmdpi.com |

| MurB Reductase | Bacteria | Peptidoglycan (Cell Wall) Synthesis | nih.govmdpi.com |

| 14α-Lanosterol Demethylase | Fungi | Ergosterol (Cell Membrane) Synthesis | mdpi.com |

| Squalene Epoxidase | Fungi | Ergosterol (Cell Membrane) Synthesis | researchgate.net |

Immunomodulatory Mechanisms (e.g., anti-inflammatory pathways)

Beyond their direct cytotoxic and antimicrobial effects, certain benzothiazole derivatives possess significant immunomodulatory properties. researchgate.netbohrium.com These activities are primarily suppressive, suggesting potential applications in managing inflammatory and autoimmune conditions.

Studies on a range of benzothiazole analogues have demonstrated potent inhibitory effects on the proliferation of activated T-lymphocytes. nih.gov This is a cornerstone of an adaptive immune response, and its inhibition points to a strong immunosuppressive potential. The mechanisms underlying these effects involve the modulation of key inflammatory pathways and cytokine production.

Specifically, certain benzothiazole compounds were found to significantly inhibit the production of Interleukin-2 (IL-2) by stimulated peripheral blood mononuclear cells (PBMCs). researchgate.netnih.gov IL-2 is a critical cytokine for T-cell proliferation, and its suppression is a key mechanism of immunosuppression. Some analogues showed selective inhibition of IL-2, primarily affecting the T-cell proliferation stage. nih.gov

Other derivatives exhibited a broader inhibitory profile, suppressing both IL-2 and Interleukin-4 (IL-4) . nih.gov IL-4 is a Th-2 cytokine involved in humoral immunity and allergic responses. Non-selective inhibition of both cytokines indicates an interference with multiple arms of the immune response. researchgate.netbohrium.com

Furthermore, benzothiazole analogues have been shown to suppress the oxidative burst in phagocytic cells, significantly reducing the production of Reactive Oxygen Species (ROS). nih.gov They also inhibit the production of nitrites induced by lipopolysaccharide (LPS) in macrophage cell lines. researchgate.netbohrium.com Both ROS and nitric oxide are key mediators of inflammation, and their inhibition contributes to the anti-inflammatory profile of these compounds.

| Immunomodulatory Effect | Cellular Target/Pathway | Key Molecule Inhibited | Potential Implication | Reference |

| T-Cell Proliferation Inhibition | T-Lymphocytes | IL-2 | Immunosuppression | researchgate.netnih.gov |

| Cytokine Production Inhibition | PBMCs / T-Cells | IL-2, IL-4 | Immunosuppression, Anti-allergy | researchgate.netbohrium.comnih.gov |

| Oxidative Burst Suppression | Phagocytes | Reactive Oxygen Species (ROS) | Anti-inflammatory | nih.gov |

| Nitrite Production Inhibition | Macrophages | Nitric Oxide | Anti-inflammatory | researchgate.netbohrium.com |

Interaction with Specific Neuropharmacological Targets (e.g., Dopamine (B1211576) Receptors)

Extensive searches of scientific literature did not yield specific in vitro studies investigating the interaction of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole with dopamine receptors or any other neuropharmacological targets. Research has, however, been conducted on various other benzothiazole analogues, providing insights into how this chemical scaffold can interact with the dopaminergic system. These studies primarily focus on the dopamine D2 and D3 receptor subtypes, which are significant targets for antipsychotic and neuroleptic drugs used in treating psychosis and neurodegenerative diseases. nih.govuaeu.ac.aemdpi.com

The introduction of a benzothiazole moiety into molecules designed to target dopamine receptors has been shown to be well-tolerated by the D2 and D3 receptor binding sites. nih.govuaeu.ac.aemdpi.com This has led to the development of benzothiazole-based ligands with antagonist affinities in the low nanomolar range for both of these receptor subtypes. nih.govuaeu.ac.aemdpi.com

Structure-activity relationship (SAR) studies on these series of compounds have revealed that the nature and position of substituents on the benzothiazole ring, as well as on other parts of the molecule, are crucial for modulating binding affinity and selectivity. nih.govuaeu.ac.ae For instance, in one series of benzothiazole-based ligands, modifications to a 4-phenylpiperazine moiety attached to the benzothiazole core significantly influenced the binding affinity for the D2S receptor. nih.govuaeu.ac.ae Specifically, a methoxy (B1213986) substitution at the 2-position of the 4-phenylpiperazine group led to a 22-fold increase in D2S receptor binding affinity compared to the parent ligand. nih.govuaeu.ac.ae

Further research into benzothiazol-2(3H)-one derivatives has also identified potent D2 receptor agonists. nih.gov One such compound, 7-hydroxy-4-[2-(di-n-propylamino)ethyl]benzothiazol-2(3H)-one, was reported to be a highly potent D2 receptor agonist. nih.gov Another related compound, 7-hydroxy-4-(2-aminoethyl)benzothiazol-2(3H)-one, demonstrated enhanced activity at both D1 and D2 receptors in vitro compared to its corresponding oxindole (B195798) analogue. nih.gov

While no direct data exists for this compound, the available research on its analogues underscores the potential of the benzothiazole scaffold in designing ligands for dopamine receptors. The bulky, lipophilic 2,2-dimethylpropyl (neopentyl) group at the 2-position would be expected to influence the binding affinity and selectivity profile, but in the absence of empirical data, its specific effects remain unknown.

The following table summarizes the in vitro dopamine receptor binding affinities for a selection of studied benzothiazole analogues. It is important to note that none of these compounds is this compound.

| Compound Name/Number | Dopamine Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Compound 9 (a 2-amino-6-(alkoxy)benzothiazole derivative) | hD2S | 2.8 ± 0.8 | uaeu.ac.ae |

| hD3 | 3.0 ± 1.6 | uaeu.ac.ae | |

| Compound 10 (a deaminated analogue of Compound 9) | hD2S | 3.2 ± 0.4 | uaeu.ac.ae |

| hD3 | 8.5 ± 2.2 | uaeu.ac.ae | |

| 7-hydroxy-4-[2-(di-n-propylamino)ethyl]benzothiazol-2(3H)-one | D2 | Potent Agonist (ED50 = 0.028 nM in rabbit ear artery) | nih.gov |

| 7-hydroxy-4-(2-aminoethyl)benzothiazol-2(3H)-one | D1 & D2 | Enhanced activity compared to oxindole analogue | nih.gov |

Non Biological Applications and Material Science Contributions of 2 2,2 Dimethylpropyl 1,3 Benzothiazole

Applications in Advanced Polymer Science and Materials Engineering

The benzothiazole (B30560) moiety is a cornerstone in polymer science, particularly in the vulcanization of rubber. Derivatives of 2-mercaptobenzothiazole (B37678) are widely used as accelerators, which significantly reduce the time and temperature required for the sulfur cross-linking of rubber molecules. lusida.comcmu.edu Sulfenamide accelerators, which are reaction products of 2-mercaptobenzothiazole, are especially valued for their delayed-action curing, providing a "scorch" safety period during processing before rapid vulcanization begins. lusida.comcmu.edu While not a direct accelerator itself, 2-(2,2-Dimethylpropyl)-1,3-benzothiazole can be considered a precursor or a building block for more complex molecules in materials engineering.

Furthermore, benzothiazole derivatives are integrated into polymer matrices to create advanced functional materials. For instance, they can be doped into polymers like polymethyl methacrylate (B99206) (PMMA) to produce materials with specific optical properties, such as films for white organic light-emitting diodes (WOLEDs). semanticscholar.orgresearchgate.net The compatibility and dispersion of the benzothiazole derivative within the polymer are critical for performance, and the hydrophobic neopentyl group in this compound would likely enhance its solubility in non-polar polymer systems.

Utilization in Optoelectronic and Fluorescent Devices

The inherent photophysical properties of the benzothiazole ring system make it a privileged scaffold for optoelectronic materials. polyu.edu.hkmdpi.com Its electron-deficient nature allows it to function as an excellent acceptor unit in donor-acceptor type molecules, which are fundamental to the design of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. polyu.edu.hknih.gov The synthesis of polymers and small molecules incorporating the benzothiazole core can lead to materials with improved electronic properties and high photoluminescence. polyu.edu.hk

Sensitizing Dyes and Fluorescent Brightening Agents

Benzothiazole derivatives have been investigated as fluorescent whitening agents in textiles and polymers. researchgate.net These compounds absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, counteracting any yellowish tinge of the material and making it appear whiter. The efficiency of these agents depends on their quantum yield and photostability. Lengthening the conjugated system of benzothiazole derivatives often enhances these fluorescent properties. researchgate.net In the context of solar energy, related structures are used as sensitizing dyes in solar cells, where they absorb light and inject electrons into a semiconductor material. mdpi.com

Luminescent Properties and Tunability